Phenanthro(9,10-g)pteridine-11-thiol, 13-amino-
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Overview
Description
Phenanthro(9,10-g)pteridine-11-thiol, 13-amino- is a complex organic compound with the molecular formula C18H11N5S. This compound is characterized by its unique structure, which includes a phenanthro-pteridine core with thiol and amino functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthro(9,10-g)pteridine-11-thiol, 13-amino- typically involves multi-step organic reactions. The process begins with the formation of the phenanthro-pteridine core, followed by the introduction of thiol and amino groups. Common reagents used in these reactions include sulfur-containing compounds and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of Phenanthro(9,10-g)pteridine-11-thiol, 13-amino- is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Phenanthro(9,10-g)pteridine-11-thiol, 13-amino- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the amino group to an amine.
Substitution: The amino and thiol groups can participate in substitution reactions, where they are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Phenanthro(9,10-g)pteridine-11-thiol, 13-amino- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiol and amino groups play a crucial role.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism by which Phenanthro(9,10-g)pteridine-11-thiol, 13-amino- exerts its effects involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, altering their function, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways and lead to the compound’s observed effects .
Comparison with Similar Compounds
Phenanthro(9,10-g)pteridine-11-thiol, 13-amino- can be compared with other similar compounds, such as:
Phenanthro(9,10-g)pteridine-11-thiol: Lacks the amino group, which may result in different reactivity and biological activity.
Phenanthro(9,10-g)pteridine-11-amino:
Phenanthro(9,10-g)pteridine-11-thiol, 13-methyl-: The presence of a methyl group instead of an amino group can lead to different chemical behavior and uses
These comparisons highlight the unique properties of Phenanthro(9,10-g)pteridine-11-thiol, 13-amino-, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
78270-83-4 |
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Molecular Formula |
C18H11N5S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
13-amino-12H-phenanthro[9,10-g]pteridine-11-thione |
InChI |
InChI=1S/C18H11N5S/c19-16-15-17(23-18(24)22-16)21-14-12-8-4-2-6-10(12)9-5-1-3-7-11(9)13(14)20-15/h1-8H,(H3,19,21,22,23,24) |
InChI Key |
YSHUTFYZOMSYNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=NC(=S)NC(=C5N=C24)N |
Origin of Product |
United States |
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